molecular formula C7H6N2OS B2602625 2(3H)-Benzothiazolone, 5-amino- CAS No. 404901-68-4

2(3H)-Benzothiazolone, 5-amino-

Cat. No.: B2602625
CAS No.: 404901-68-4
M. Wt: 166.2
InChI Key: RNIIVXCSQPGXAF-UHFFFAOYSA-N
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Description

Significance of the Benzothiazolone Core in Heterocyclic Chemistry Research

The benzothiazolone core is a privileged scaffold in medicinal chemistry and materials science due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. bibliomed.org Compounds incorporating the 2(3H)-benzothiazolone moiety have been investigated for a range of therapeutic applications, including antitumor and cardiotonic activities. nih.gov This scaffold's utility also extends to analytical chemistry, where it can serve as a reagent for detecting metal ions. chemimpex.com

The reactivity of the benzothiazolone core allows for modifications at various positions, enabling the synthesis of large libraries of compounds for screening. researchgate.net The development of green chemistry approaches for the synthesis of benzothiazole (B30560) derivatives, often starting from 2-aminothiophenol (B119425), highlights the ongoing efforts to create these valuable compounds through environmentally sustainable methods. nih.gov The stability and reactivity of the 2(3H)-benzothiazolone structure make it a preferred building block for researchers exploring new chemical pathways and developing novel functional molecules. chemimpex.com

Academic Relevance of the 5-Amino Substitution in 2(3H)-Benzothiazolone for Research

The introduction of an amino group (-NH2) onto the benzothiazole or benzothiazolone ring system is of significant academic interest as it can profoundly influence the molecule's chemical properties and biological activity. The position of this substitution is crucial. While research on the 5-amino isomer of 2(3H)-benzothiazolone is not extensive, studies on related compounds, such as those with amino groups at other positions, provide valuable insights. For instance, the synthesis of 6-amino-benzothiazolone intermediates has been a step in creating new antioxidant agents.

An amino group on the benzene (B151609) ring of the benzothiazole scaffold can act as a key pharmacophore or a point for further chemical elaboration. For example, 2-(4-aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity. tandfonline.com The amino group in these compounds is crucial for their biological mechanism. Furthermore, the amino group can serve as a handle for creating prodrugs with improved solubility and pharmacokinetic properties. tandfonline.com The synthesis of various 2-aminobenzothiazole (B30445) derivatives continues to be an active area of research, with new methods being developed to access these important intermediates for drug discovery. frontiersin.org Therefore, the 5-amino substituent on the 2(3H)-benzothiazolone core represents a strategic feature for designing new molecules with potentially valuable biological activities.

Historical Context and Evolution of Research on Benzothiazolone Derivatives

Research into benzothiazole and its derivatives dates back over a century. bibliomed.org The initial syntheses of the benzothiazole ring system, such as the reaction of 2-aminothiophenols with various reagents, laid the groundwork for the exploration of this heterocyclic family. ijper.org Over the years, the focus of research has expanded from fundamental synthesis to the investigation of the wide-ranging applications of these compounds.

In the mid-20th century, there was a notable interest in 2-aminobenzothiazoles for their potential as muscle relaxants. bibliomed.org Subsequently, the discovery of their broader pharmacological profile spurred further investigation. The development of new synthetic methodologies, including microwave-assisted and green chemistry approaches, has made the creation of diverse benzothiazole and benzothiazolone libraries more efficient. nih.gov Modern research continues to uncover new biological activities for benzothiazolone derivatives, with studies exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. frontiersin.orgnih.gov The evolution of research in this area reflects the enduring importance of the benzothiazolone scaffold as a source of novel and functionally diverse molecules.

Research Data on Benzothiazolone Derivatives

The following tables summarize key research findings related to the synthesis and activity of benzothiazolone and related derivatives.

Table 1: Examples of Substituted Benzothiazole Derivatives and Their Reported Activities

Compound/Derivative ClassSubstitutionReported Biological/Chemical ActivityReference(s)
Styryl-2(3H)-benzothiazolones3-methyl-6-(3,4,5-trimethoxystyryl)Potent cytotoxic activity against EA.hy926 cells nih.gov
Schiff bases of 6-amino-benzothiazolone6-(5-Bromo-2-hydroxybenzylideneamino)Favorable antioxidant activity
Hydrazone derivatives of 2(3H)-benzothiazoloneVarious substituted ketonesFungicidal activities researchgate.net
2-(4-aminophenyl)benzothiazoles5-fluoroPotent antiproliferative activity in human cancer cell lines tandfonline.com
2-Amino-6-trifluoromethoxybenzothiazole6-trifluoromethoxyUsed in the treatment of amyotrophic lateral sclerosis nih.gov
2-(4-amino-3-methylphenyl) benzothiazole5-fluoroAnticancer agent nih.gov

Table 2: Overview of Synthetic Methods for Benzothiazole Derivatives

Synthetic MethodReactantsKey FeaturesReference(s)
Condensation Reaction2-Aminothiophenol and aldehydes/ketones/acidsCommon and versatile method for 2-substituted benzothiazoles. nih.gov
Cyclization of ThiobenzanilidesThiobenzanilidesKnown as Jacobson's synthesis. ijper.org
Green Synthesis with Biocatalyst2-Aminothiophenol and aryl aldehydesMicrowave irradiation with Acacia concinna as a biocatalyst; eco-friendly. mdpi.com
Acid Hydrolysis2-Bromo-methylbenzothiazoleMethod to obtain methyl-2(3H)-benzothiazolones. nih.gov
Reaction with Potassium Ethyl XanthogenateBromo-methylanilineAlternative synthesis for methyl-2(3H)-benzothiazolones. nih.gov

Properties

IUPAC Name

5-amino-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIIVXCSQPGXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404901-68-4
Record name 5-amino-2,3-dihydro-1,3-benzothiazol-2-one
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2(3H)-Benzothiazolone Ring System

The formation of the 2(3H)-benzothiazolone ring is primarily achieved through the cyclization of 2-aminothiophenol (B119425) derivatives. Various reagents and reaction conditions have been developed to facilitate this transformation, each with its own advantages in terms of yield, substrate scope, and environmental impact.

Cyclization Reactions Involving 2-Aminothiophenols and Carbonylation Agents

A cornerstone of 2(3H)-benzothiazolone synthesis involves the reaction of a 2-aminothiophenol with a one-carbon (C1) source that acts as a carbonylation agent. This approach directly installs the carbonyl group of the thiazolone ring.

Urea (B33335) and isocyanates serve as effective and readily available carbonylation agents for the synthesis of 2(3H)-benzothiazolones. The reaction with 2-aminothiophenol proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. The use of urea is a common method for producing 2-benzoxazolone, a related heterocyclic compound, from o-aminophenol. sciforum.net This strategy is also applicable to the synthesis of benzothiazolones.

ReagentIntermediateProductReference
UreaThiourea2(3H)-Benzothiazolone sciforum.net
IsocyanatesSubstituted ThioureaN-substituted 2(3H)-Benzothiazolone researchgate.net

Table 1. Urea and Isocyanates as Carbonylation Agents.

Carbon monoxide (CO) and carbon dioxide (CO2) represent atom-economical C1 sources for benzothiazolone synthesis. chemrevlett.com The direct carbonylation of 2-aminothiophenols with CO often requires a catalyst and specific reaction conditions to proceed efficiently. nih.gov Recent advancements have focused on the chemical fixation of CO2 with 2-aminobenzenethiols as a greener alternative for constructing benzothiazole (B30560) and benzothiazol-2-one derivatives. chemrevlett.comchemrevlett.com These methods are significant for their use of a renewable and non-toxic C1 feedstock. chemrevlett.com For instance, the cyclization of 2-aminobenzenethiols with CO2 can be achieved under various catalytic systems. chemrevlett.comresearchgate.net

C1 SourceKey FeaturesProductReferences
Carbon Monoxide (CO)Catalytic, atom-economical2(3H)-Benzothiazolone nih.govgoogle.comgoogle.com
Carbon Dioxide (CO2)Green, renewable feedstock2(3H)-Benzothiazolone chemrevlett.comchemrevlett.comresearchgate.net

Table 2. CO and CO2 in Benzothiazolone Synthesis.

The condensation of 2-aminothiophenols with aldehydes, ketones, or carboxylic acids is a versatile method for accessing 2-substituted benzothiazoles, which can be precursors to 2(3H)-benzothiazolones. mdpi.comtku.edu.twnih.gov This approach typically involves an initial condensation to form a Schiff base or an amide, followed by an oxidative cyclization. researchgate.net A variety of catalysts, including Lewis acids and transition metals, have been employed to promote these reactions. mdpi.comtku.edu.tw Microwave-assisted and solvent-free conditions have also been developed to enhance the efficiency and environmental friendliness of these syntheses. tku.edu.twmdpi.com

ReactantCatalyst/ConditionsProductReferences
AldehydesL-proline, microwave2-Arylbenzothiazoles tku.edu.tw
Carboxylic AcidsMeSO3H/SiO22-Substituted benzothiazoles nih.gov
α,β-Unsaturated AldehydesAcetic acid, oxygen2-Thioalkyl benzothiazoles mdpi.com

Table 3. Condensation Reactions for Benzothiazole Synthesis.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like benzothiazolones in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. researchgate.netresearchgate.net For example, a one-pot synthesis of benzothiazin-4-ones, structurally related to benzothiazolones, has been achieved through a multicomponent reaction involving an amine, an aldehyde, and thiosalicylic acid. nih.gov MCRs are increasingly being developed under green conditions, such as using water as a solvent or employing microwave assistance. researchgate.net

Modern Catalytic Methods in Synthesis

Modern catalytic methods have significantly advanced the synthesis of benzothiazole derivatives. Transition metal catalysts, particularly those based on copper, palladium, and ruthenium, are widely used for their efficiency in forming the C-S and C-N bonds of the benzothiazole ring. nih.gov For instance, copper-catalyzed Ullmann-type reactions have been developed for the synthesis of 2-aminobenzothiazoles from 2-iodoanilines. nih.govmdpi.com Nickel-catalyzed intramolecular cyclization of N-arylthioureas is another effective method. nih.gov Furthermore, there is a growing interest in developing metal-free catalytic systems and employing green catalysts, such as ionic liquids and heterogeneous catalysts, to make these synthetic routes more sustainable. mdpi.comresearchgate.net

Catalyst TypeReaction ExampleKey AdvantagesReferences
Transition Metal (Cu, Pd, Ru, Ni)Intramolecular oxidative coupling of N-arylthioureasHigh yields, good functional group tolerance nih.gov
Green Catalysts (Ionic Liquids)Synthesis of benzothiazole-2(3H)-one in waterEnvironmentally benign, efficient researchgate.net
Heterogeneous Catalysts (FeCl3/Montmorillonite K-10)Reaction of aldehydes with 2-aminothiophenolReusable catalyst mdpi.com

Table 4. Modern Catalytic Methods.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of benzothiazoles aims to reduce the environmental impact of chemical processes. bohrium.comnih.gov This involves using less hazardous solvents, developing reusable catalysts, and employing energy-efficient reaction conditions. mdpi.comnih.gov

A significant advancement is the use of water as a reaction medium. The synthesis of benzothiazoles via the condensation of 2-aminothiophenol and aldehydes has been achieved using samarium triflate as a reusable catalyst in water, which simplifies work-up and minimizes organic solvent waste. organic-chemistry.org The development of heterogeneous and recyclable catalysts, such as polystyrene polymer-grafted iodine acetate (B1210297) or the magnetic nanocatalyst Fe₃O₄@Pyl-Cu, aligns with green chemistry goals by allowing for easy separation and reuse, reducing catalyst waste and cost. mdpi.combiolmolchem.com

Energy-efficient methods like microwave irradiation and ultrasound-assisted synthesis have also been explored. nih.govnih.gov These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov For instance, an efficient green protocol for synthesizing benzo nih.govnih.govthiazolo[3,2-a]pyrimidine analogues utilizes ultrasound irradiation in ethanol (B145695), a relatively benign solvent. bohrium.com The condensation of 2-aminobenzenethiol with aldehydes has been effectively carried out using a simple H₂O₂/HCl system in ethanol at room temperature, avoiding harsh reagents and high temperatures. mdpi.comresearchgate.net

Functionalization and Derivatization Strategies at Key Positions

The nitrogen atom at the N-3 position of the 2(3H)-benzothiazolone ring is a key site for functionalization. Its nucleophilic character allows for a variety of substitution reactions, enabling the synthesis of a diverse library of derivatives.

N-alkylation and N-acylation are fundamental transformations for modifying the benzothiazolone core. Alkylation introduces alkyl groups onto the N-3 nitrogen, while acylation introduces acyl groups.

Studies on the related 2-amino-1,3-benzothiazole have shown that N-alkylation can proceed regioselectively at the endocyclic nitrogen atom (N-3). nih.govresearchgate.netmdpi.com For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones occurs at room temperature in the absence of a base, leading to N-alkylation at the ring nitrogen. nih.govmdpi.com This methodology can be directly applied to 5-amino-2(3H)-benzothiazolone, where the N-3 nitrogen acts as the nucleophile to displace a leaving group from an alkylating agent (e.g., alkyl halides).

Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. A general procedure for acylation involves reacting an amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (NEt₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com This method can be adapted to acylate the N-3 position of 5-amino-2(3H)-benzothiazolone, forming an N-acyl derivative. The amino group at the C-5 position would likely require protection prior to N-acylation to ensure selectivity.

Table 3: General Methodologies for N-Substitution
ReactionReagentsGeneral ConditionsProduct TypeReference
N-AlkylationAlkyl halide (e.g., α-iodoketone)Room temperature, acetoneN-alkyl benzothiazolium salt nih.gov
N-AcylationAcyl chloride (e.g., Chloroacetyl chloride), Base (NEt₃)0 °C to room temperature, CH₂Cl₂N-acyl benzothiazolone mdpi.com

The N-3 nitrogen of the benzothiazolone ring can also participate as a nucleophile in Mannich and Michael addition reactions, leading to more complex derivatives.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in this context, the nitrogen atom of the benzothiazolone can act as the nucleophile. The reaction of 2-aminobenzothiazoles with Mannich bases (formed from an aldehyde and a secondary amine) can lead to fused heterocyclic systems like pyrido[2,1-b] mdpi.comresearchgate.netbenzothiazoles. rsc.org A similar principle could be applied where the N-3 atom of 5-amino-2(3H)-benzothiazolone attacks a pre-formed Eschenmoser's salt or an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine, resulting in an N-aminomethyl derivative.

The Michael addition , or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com The N-3 atom of 5-amino-2(3H)-benzothiazolone can serve as the Michael donor. For example, reacting the benzothiazolone with Michael acceptors like acrylates, acrylonitriles, or α,β-unsaturated ketones would lead to the formation of a new C-N bond at the β-carbon of the acceptor. mdpi.comnih.gov These reactions can sometimes be catalyzed by a base to enhance the nucleophilicity of the N-3 atom. organic-chemistry.org This strategy provides a route to derivatives with propionitrile (B127096) or propionate (B1217596) chains attached to the ring nitrogen.

Aromatic Ring Functionalization (C-5 and C-6 Positions)

The benzene (B151609) ring of the 5-amino-2(3H)-benzothiazolone scaffold is highly activated towards electrophilic attack due to the powerful electron-donating nature of the amino group at the C-5 position. This substituent directs incoming electrophiles primarily to the positions ortho and para to itself. The C-4 position is ortho to the amino group, while the C-6 position is para. Consequently, these sites are the most reactive for functionalization. wikipedia.org

The high electron density at the C-4 and C-6 positions facilitates a variety of electrophilic aromatic substitution (EAS) reactions, often under mild conditions. masterorganicchemistry.com The amino group is a strongly activating, ortho-, para-director, while the benzothiazolone moiety as a whole is generally considered electron-withdrawing and deactivating. The directing effect of the powerful amino group dominates, making the C-6 position (para to the amine) and the C-4 position (ortho to the amine) the primary sites of substitution. youtube.com

Common EAS reactions applicable to this scaffold include:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, leading to the introduction of a halogen atom predominantly at the C-6 position.

Nitration: The introduction of a nitro group (–NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. youtube.com Given the activated nature of the ring, milder conditions may be required to avoid over-reaction or oxidation. The substitution is expected to occur at the C-6 position.

Formylation: A formyl group (–CHO) can be introduced at the C-6 position. A relevant procedure for the closely related 3-methyl-2(3H)-benzothiazolone involves a modified Duff reaction using hexamethylenetetramine in trifluoroacetic acid. nih.gov This method highlights the feasibility of C-C bond formation on the benzene ring.

The following table summarizes representative electrophilic aromatic substitution reactions on 5-amino-2(3H)-benzothiazolone.

Reaction Reagent(s) Typical Position of Substitution Product
BrominationN-Bromosuccinimide (NBS), DMFC-65-Amino-6-bromo-2(3H)-benzothiazolone
NitrationHNO₃, H₂SO₄C-65-Amino-6-nitro-2(3H)-benzothiazolone
FormylationHexamethylenetetramine, TFAC-65-Amino-6-formyl-2(3H)-benzothiazolone

The introduction of aryl and alkyl substituents onto the aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. This approach typically requires a two-step sequence: initial halogenation of the ring via electrophilic aromatic substitution (as described in 2.2.2.1) to install a reactive handle, followed by the coupling reaction. The 6-bromo or 6-iodo derivatives of 5-amino-2(3H)-benzothiazolone are ideal substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 6-halo-benzothiazolone derivative with an organoboron reagent, such as an aryl or alkyl boronic acid or boronate ester. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, introducing new amino groups at the C-6 position. The reaction couples the 6-halo-benzothiazolone with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. uci.edursc.org

The table below outlines the conditions for these cross-coupling reactions.

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base Product Example
Suzuki Coupling5-Amino-6-bromo-2(3H)-benzothiazolonePhenylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄5-Amino-6-phenyl-2(3H)-benzothiazolone
Buchwald-Hartwig Amination5-Amino-6-bromo-2(3H)-benzothiazoloneMorpholinePd₂(dba)₃ / XPhosK₃PO₄ or NaOtBu5-Amino-6-morpholino-2(3H)-benzothiazolone

Modifications at the Thiazolone Carbonyl (C-2 Position)

The C-2 position of 5-amino-2(3H)-benzothiazolone is part of a cyclic thiocarbamate (a lactam). While the carbonyl group itself is relatively unreactive towards nucleophilic addition due to amide resonance, the adjacent nitrogen atom (N-3) provides a site for significant modification.

The most common and synthetically useful transformation at this position is N-alkylation . The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic anion. This anion readily reacts with various electrophiles, particularly alkyl halides, to yield N-substituted derivatives. nih.gov This reaction is synthetically valuable as it allows for the introduction of diverse functional groups that can modulate the compound's physical and biological properties without altering the core aromatic structure. For example, N-methylation can be achieved using methyl iodide, and N-benzylation using benzyl (B1604629) bromide.

The following table summarizes N-alkylation reactions at the N-3 position.

Alkylating Agent Base Solvent Product
Methyl Iodide (CH₃I)K₂CO₃DMF or Acetonitrile5-Amino-3-methyl-2(3H)-benzothiazolone
Benzyl Bromide (BnBr)NaHTHF or DMF5-Amino-3-benzyl-2(3H)-benzothiazolone
Ethyl BromoacetateK₂CO₃AcetoneEthyl 2-(5-amino-2-oxo-benzothiazol-3(2H)-yl)acetate

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of benzothiazole (B30560) derivatives. scirp.orgnih.gov These methods allow for the precise calculation of the molecule's ground-state and excited-state properties, offering a deep understanding of its electronic architecture. researchgate.net

Density Functional Theory (DFT) has proven to be a reliable and cost-effective computational method for studying organic compounds. scirp.org It is widely used to predict the molecular structure, electronic distribution, and chemical behavior of benzothiazole derivatives. scirp.orgnih.gov The B3LYP functional is a common choice for these calculations, often paired with basis sets like 6-31G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational expense. scirp.orgresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2(3H)-Benzothiazolone, 5-amino- molecule, known as its optimized geometry. This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For example, in studies of related benzothiazole derivatives, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, while the C=N bond length in the thiazole (B1198619) ring can vary from 1.294 Å to 1.341 Å depending on the substituents. nbu.edu.sa These geometric parameters are fundamental for understanding the molecule's shape and steric properties.

Interactive Table: Example of Calculated Geometrical Parameters for Benzothiazole Derivatives

Parameter Value Range (Å) Compound Type
C-C Bond Length 1.457 - 1.480 Substituted 1,3-Benzothiazoles

Note: The data presented is for related benzothiazole derivatives and serves to illustrate the type of parameters obtained from DFT calculations. nbu.edu.sa

Furthermore, DFT can predict spectroscopic features, such as vibrational frequencies seen in IR spectra. For instance, in various benzothiazole derivatives, the characteristic stretching vibrations of the C-C bonds within the phenyl and benzo rings appear in the 600–795 cm⁻¹ frequency range. mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com

A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller gap suggests the molecule is more reactive. mdpi.com For instance, studies on various substituted benzothiazoles have shown energy gaps ranging from 3.95 eV to 4.73 eV. nbu.edu.samdpi.com The introduction of different functional groups, such as electron-donating or electron-withdrawing groups, can significantly alter the HOMO-LUMO gap and thus modulate the molecule's electronic properties and reactivity. researchgate.netmdpi.com The distribution of the HOMO and LUMO across the molecule can also predict how it will interact with other species, for example, in metabolic bioactivation processes. nih.gov

Interactive Table: Example HOMO-LUMO Gap Energies for Benzothiazole Derivatives

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Vinyl-Substituted BT - - 4.70
Formyl-Substituted BT - - 3.95
Para-Methyl Phenyl BT - - 4.71

Note: The data is derived from studies on various benzothiazole (BT) derivatives to exemplify the application of FMO analysis. nbu.edu.samdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comnih.gov The MESP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. researchgate.net

Red Regions : Indicate electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : Indicate electron-deficient areas with a positive electrostatic potential, which are preferred sites for nucleophilic attack. nih.govresearchgate.net

Green/Yellow Regions : Represent areas with neutral or near-zero potential. researchgate.net

By analyzing the MESP map of a molecule like 2(3H)-Benzothiazolone, 5-amino-, one can identify the likely positions for hydrogen bonding and other non-covalent interactions. mdpi.com In related benzothiazole structures, negative potentials are often localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. nih.govresearchgate.net

Reactivity Descriptors from Electronic Properties

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. scirp.orgnbu.edu.sa These descriptors provide a more quantitative measure of the molecule's stability and reactivity than the HOMO-LUMO gap alone.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Molecules with high hardness are less reactive. scirp.orgnbu.edu.sa

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Higher softness indicates higher reactivity. scirp.org

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (IP + EA) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons. nbu.edu.sa

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η). nbu.edu.sa

Interactive Table: Example Calculated Reactivity Descriptors for a Benzothiazole Derivative

Descriptor Symbol Value (eV)
Hardness η 2.35
Softness S -
Electronegativity χ -
Chemical Potential μ -

Note: The value for hardness is for a vinyl-substituted benzothiazole and serves as an example of calculated reactivity descriptors. nbu.edu.sa

Conformational Analysis and Molecular Dynamics Simulations

To fully understand the behavior of a flexible molecule like 2(3H)-Benzothiazolone, 5-amino-, it is essential to study its different possible spatial arrangements (conformers) and how they behave over time.

Conformational analysis of related benzothiazole structures has been performed by systematically rotating specific dihedral angles, such as the one between the benzothiazole ring and an attached phenyl ring, to identify the most stable, low-energy conformers. mdpi.commdpi.com This analysis helps to understand the molecule's preferred shape in different environments.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov These simulations are particularly useful for studying how the molecule interacts with other molecules, such as biological macromolecules like proteins or enzymes. nih.govbiointerfaceresearch.com By simulating the movements and interactions of all atoms in the system, MD can reveal the stability of the molecule in a specific binding site, identify key intermolecular interactions (like hydrogen bonds), and calculate binding affinities. nih.govbiointerfaceresearch.com The stability of a ligand-protein complex during an MD simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time; a stable RMSD value suggests the complex has reached equilibrium. nih.gov

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical investigations, often using methods like Density Functional Theory (DFT), are crucial for elucidating the step-by-step processes of chemical reactions. Such studies on benzothiazole derivatives have helped to rationalize reaction outcomes and propose plausible mechanistic pathways.

For instance, studies on multicomponent reactions involving 2-aminobenzothiazoles have proposed detailed mechanisms. One suggested pathway for the synthesis of complex heterocyclic systems involves an initial Knoevenagel condensation between an aldehyde and a β-dicarbonyl compound, creating an alkene intermediate. This is followed by a Michael addition attack by the 2-aminobenzothiazole (B30445). Subsequent intramolecular reactions and rearrangements lead to the final fused heterocyclic product. nih.gov The specific pathway can be influenced by the choice of catalyst; for example, using acetic acid can lead to the formation of an imine intermediate, whereas metal catalysts may promote the initial combination of the aminobenzothiazole with the β-dicarbonyl compound. nih.gov

Another area of investigation involves the transformation of the benzothiazole ring itself. A plausible mechanism for the ring expansion of N-amino-2-benzylbenzothiazolium salts into benzothiadiazines or benzothiazines has been proposed. The reaction is thought to proceed through an initial reaction of the N-amino group with an aldehyde to form an N-azomethine intermediate. researchgate.net Subsequent attack by a hydroxide (B78521) anion, deprotonation, and an S-C bond cleavage lead to a ring-opened intermediate, which can then cyclize to form the expanded ring systems. researchgate.net

Furthermore, palladium-catalyzed reactions for the synthesis of 2-arylbenzothiazoles have been mechanistically investigated. A plausible mechanism for the synthesis of 2-(2′-aminophenyl)benzothiazole from 2-aminobenzyl alcohol involves the palladium catalyst facilitating a dehydrogenative coupling. nih.gov The proposed cycle includes the formation of a palladium-alkoxide complex, dehydrogenation to form a hydride complex and an aldehyde, reaction of the aldehyde with an aminothiophenol to yield an imine, and subsequent reaction with the hydride complex to produce the final product and regenerate the catalyst. nih.gov These theoretical models of reaction pathways for related structures provide a framework for predicting the reactivity and synthetic routes for other benzothiazole derivatives, including 2(3H)-Benzothiazolone, 5-amino-.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies on 2(3H)-Benzothiazolone, 5-amino- are scarce, numerous studies on related benzothiazole compounds highlight the utility of this approach. These studies reveal that the benzothiazole scaffold can fit into the binding sites of various enzymes and receptors, forming key interactions that are essential for biological activity. For example, benzothiazole derivatives have been docked against targets like histone deacetylase 8 (HDAC8), the SARS-CoV-2 main protease (Mpro), and DNA. nih.govnih.gov

Key interactions typically observed in these docking studies include hydrogen bonds between the amino or amide groups on the benzothiazole derivative and polar amino acid residues in the target's active site. nih.gov Hydrophobic and ionic interactions also play a crucial role in stabilizing the ligand-receptor complex. nih.gov The binding affinity is often quantified by a docking score or binding energy (ΔG), with more negative values indicating a more favorable interaction. nih.gov For instance, a hybrid molecule of benzothiazole and hydroxamic acid linked by p-aminobenzoic acid showed a favorable docking score of -9.460 kcal/mol when modeled with HDAC8. Similarly, certain benzothiazole derivatives showed strong binding affinities for the SARS-CoV-2 Mpro, forming hydrogen bonds with residues like Thr199 and Leu287. nih.gov

These computational models are instrumental in structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Interactive Table: Molecular Docking Studies of Benzothiazole Derivatives

Compound DerivativeTarget Protein/ReceptorDocking Score (Binding Energy, kcal/mol)Key Interactions/Notes
(4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanoneReceptor Protein (unspecified)Highest binding interaction among tested compoundsShowed very good interaction with the protein. niscair.res.in
Benzothiazole-Thiazole Hybrid (Compound 1)p56lckNot specified, identified as a competitive inhibitorBinds to ATP binding site of the protein kinase. biointerfaceresearch.com
Benzothiazole-Hydroxamic Acid Hybrid (Compound 2E)HDAC8 (PDB ID: 1T69)-9.460Docking score was more favorable than the reference ligand Vorinostat (-5.375 kcal/mol).
2-(4-aminophenyl) benzothiazole (BTA)DNA (B-DNA)-6.618Negative binding energy indicates DNA is a reasonable target. nih.gov
Benzimidazole-Benzothiazole Derivative (Compound 5)SARS-CoV-2 Mpro (PDB ID: 6LU7)-7.2Showed favorable binding affinity. nih.gov
Benzimidazole-Benzothiazole Derivative (Compound 5)Human ACE2 Receptor (PDB ID: 6M18)-8.1Showed favorable binding affinity. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2(3H)-Benzothiazolone, 5-amino- would be expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nature of the fused thiazolone ring. The NH proton of the lactam and the NH₂ protons of the amino group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. Distinct signals would be expected for the carbonyl carbon (C=O) of the lactam, the carbon atom of the C-S bond, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be affected by the substituents, with the carbon bearing the amino group appearing at a lower chemical shift (upfield) and the carbons adjacent to the sulfur and nitrogen atoms of the thiazole (B1198619) ring showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 2(3H)-Benzothiazolone, 5-amino-

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5105 - 140
NH (Lactam)10.0 - 12.0 (broad)-
NH₂ (Amino)3.5 - 5.0 (broad)-
C=O (Lactam)-165 - 175
C-S-110 - 125
C-N (Lactam)-130 - 145
C-NH₂-140 - 150
Aromatic C-105 - 140

Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 2(3H)-Benzothiazolone, 5-amino- would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide (lactam). The carbonyl (C=O) stretching of the lactam would appear as a strong band, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-N stretching, C-S stretching, and aromatic C-H and C=C bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the C-S bond often show strong Raman signals.

Table 2: Predicted IR and Raman Vibrational Frequencies for 2(3H)-Benzothiazolone, 5-amino-

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (two bands)3300 - 3500
N-H (Lactam)Stretching3100 - 33003100 - 3300
C=O (Lactam)Stretching1650 - 1700 (strong)1650 - 1700
C-NStretching1250 - 13501250 - 1350
C-SStretching600 - 800600 - 800 (strong)
Aromatic C=CStretching1450 - 16001450 - 1600
Aromatic C-HBending750 - 900750 - 900

Note: These are expected ranges and the exact positions and intensities would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2(3H)-Benzothiazolone, 5-amino- would be expected to show absorption maxima corresponding to π-π* and n-π* transitions. The fused aromatic system and the presence of heteroatoms with lone pairs of electrons would likely result in multiple absorption bands in the UV-Vis region. The position of these bands would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. The mass spectrum of 2(3H)-Benzothiazolone, 5-amino- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, or radicals, providing further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition.

Table 3: Predicted Mass Spectrometry Data for 2(3H)-Benzothiazolone, 5-amino-

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺180.03Molecular Ion
[M-CO]⁺152.04Loss of Carbon Monoxide
[M-HCN]⁺153.02Loss of Hydrogen Cyanide

Note: These are predicted fragments based on the structure. The relative intensities would depend on the ionization method and energy.

Structure Activity Relationships Sar and Ligand Design Principles

Impact of Substituent Effects on Molecular Recognition and Binding

The biological profile of 2(3H)-benzothiazolone, 5-amino- derivatives can be significantly modulated by the introduction of various substituents at different positions of the benzothiazole (B30560) scaffold. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and selectivity for biological targets.

While specific data on N-3 modifications of 2(3H)-Benzothiazolone, 5-amino- is limited, studies on related benzothiazolone and benzoxazolone derivatives provide valuable insights. For instance, in a series of 2(3H)-benzothiazolone derivatives acting as sigma receptor ligands, modifications at the N-3 position with various alkylamine chains were shown to be critical for receptor affinity and selectivity. nih.gov The length of the linker chain at N-3 directly impacts the interaction with the receptor subtypes. For example, increasing the linker length from two to five methylene (B1212753) units can lead to a significant increase in affinity for the σ-2 receptor subtype with only a marginal change in affinity for the σ-1 subtype. nih.gov

Functionalization of the amino group at the N-3 position with different sulfonamide derivatives has been shown to significantly improve the D3 receptor affinity in other heterocyclic compounds. nih.gov This suggests that the introduction of specific functional groups at this position can lead to enhanced binding interactions, likely through additional hydrogen bonding or electrostatic interactions with the target protein.

Data from related benzothiazolone derivatives suggests the following trends for N-3 modifications:

Modification at N-3 Observed Effect on Biological Activity Inferred Implication for 5-amino-2(3H)-benzothiazolone
Alkyl chain elongationIncreased affinity for certain receptor subtypes (e.g., σ-2) nih.govPotential to modulate selectivity between closely related targets.
Introduction of sulfonamidesImproved receptor affinity (e.g., D3) nih.govMay enhance binding through additional hydrogen bond interactions.

Substitutions on the aromatic ring of the benzothiazolone core, particularly at the C-5 and C-6 positions, play a pivotal role in defining the activity and selectivity of these compounds. The presence of the amino group at the C-5 position in the parent compound already introduces a significant electronic and hydrogen-bonding feature.

Studies on other benzothiazole derivatives have shown that the nature of the substituent at C-6 can dramatically influence the biological activity. For example, the presence of a nitro or cyano group at the C-6 position was found to increase the antiproliferative activity of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles. mdpi.com Conversely, replacing a cationic amidine fragment at C-6 with an ammonium (B1175870) group led to an increase in antitumor activity against other cell lines. mdpi.com In a series of benzothiazole-based Hsp90 C-terminal-domain inhibitors, an unsubstituted benzene (B151609) ring at position 6 resulted in moderate activity, suggesting that additional hydrophobic substituents at this position could be beneficial for binding. mdpi.com

For 2-aminobenzothiazole (B30445) derivatives, substitutions at the C-6 position with electron-withdrawing groups like cyano have been explored for their antiproliferative effects. The introduction of a methyl group at C-6 in 2-aminobenzothiazoles has been investigated for antifungal activity. In the context of 2(3H)-benzothiazolone sigma receptor ligands, the modification of an aryl substitution from a propyl to a propionyl group at C-6 resulted in a dramatic decrease in σ-2 affinity with a marginal change in σ-1 affinity, highlighting the role of this position in subtype selectivity. nih.gov

SAR findings from related benzothiazole scaffolds concerning C-5 and C-6 substitutions:

Position Substituent Observed Effect on Biological Activity Potential Relevance for 5-amino-2(3H)-benzothiazolone
C-6Nitro, CyanoIncreased antiproliferative activity mdpi.comElectron-withdrawing groups at C-6 may enhance certain biological activities.
C-6Propionyl vs. PropylAltered receptor subtype selectivity (σ-1 vs. σ-2) nih.govFine-tuning of substituents at C-6 can modulate target selectivity.
C-5HydroxylGood DNA gyrase and Topo IV inhibitory activity nih.govThe inherent amino group at C-5 likely plays a key role in target interaction.
C-5AminoCrucial for certain biological activities, as seen in related aminobenzofurans nih.govThe amino group is a key pharmacophoric feature.

The C-2 position of the benzothiazolone ring is a critical site for modification, directly influencing how the ligand interacts with its target. In the parent compound, this position is occupied by a carbonyl group, which can act as a hydrogen bond acceptor.

In studies of related 2-aminobenzothiazoles, acylation of the 2-amino group was found to be crucial for high affinity at adenosine (B11128) A1 receptors. nih.gov This suggests that modifications at the C-2 position that introduce functionalities capable of specific interactions, such as hydrogen bonding or hydrophobic interactions, are key to potent biological activity.

For Hsp90 C-terminal-domain inhibitors based on a benzothiazole core, various amines were introduced at the C-2 position, leading to compounds with antiproliferative activities in the low micromolar range. mdpi.com The nature of the amine substituent at C-2 significantly impacted the potency of these inhibitors.

Furthermore, the synthesis of hybrid molecules where different heterocyclic moieties are linked to the C-2 position of the benzothiazole scaffold has been a successful strategy in developing potent inhibitors for targets like VEGFR-2. nih.gov This highlights the versatility of the C-2 position for introducing diverse chemical functionalities to optimize target engagement.

Impact of modifications at the C-2 position in related benzothiazole systems:

Modification at C-2 Observed Effect on Biological Activity Inference for 5-amino-2(3H)-benzothiazolone
Acylation of 2-amino groupEssential for high adenosine A1 receptor affinity nih.govThe C-2 carbonyl is a key interaction point; its replacement could alter activity.
Introduction of various aminesModulated antiproliferative activity mdpi.comSubstitution at C-2 with different groups can fine-tune potency.
Linkage to other heterocyclesLed to potent VEGFR-2 inhibitors nih.govThe C-2 position is a suitable anchor point for creating hybrid molecules with enhanced activity.

Bioisosteric Replacements and Their Effects on Pharmacophore Mimicry

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of 2(3H)-Benzothiazolone, 5-amino-, bioisosteric replacements can be considered for various parts of the molecule.

The amide bond within the benzothiazolone ring (part of the lactam structure) is a potential site for bioisosteric replacement. For example, replacing the carbonyl group (C=O) with a thiocarbonyl group (C=S) to give a thionobenzothiazolone could alter the hydrogen bonding capacity and electronic properties of the molecule.

The amino group at the C-5 position is another key site for bioisosteric replacement. It could be replaced with other hydrogen bond donors or groups with similar electronic properties, such as a hydroxyl group (-OH) or a small alkylamino group. Such modifications would probe the importance of the hydrogen-bonding and electronic nature of the C-5 substituent for biological activity.

Furthermore, the entire benzothiazole scaffold could be a subject for "scaffold hopping," where it is replaced by other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. researchgate.net For instance, benzoxazole (B165842) or indole (B1671886) scaffolds have been used as bioisosteres for benzothiazole in various drug discovery programs. benthamscience.com

Examples of potential bioisosteric replacements for 2(3H)-Benzothiazolone, 5-amino-:

Original Functional Group Potential Bioisostere Expected Impact on Properties
C-2 Carbonyl (C=O)Thiocarbonyl (C=S)Altered hydrogen bonding and electronics.
C-5 Amino (-NH2)Hydroxyl (-OH), Methylamino (-NHCH3)Modified hydrogen bonding capacity and basicity.
Benzothiazole ScaffoldBenzoxazole, Indole, Benzimidazole (B57391)Altered physicochemical properties while potentially retaining key binding interactions. benthamscience.com

Design Principles for Modulating Selectivity and Affinity in Target Interactions

The rational design of selective and high-affinity ligands based on the 2(3H)-benzothiazolone, 5-amino- scaffold relies on a comprehensive understanding of the SAR data and the principles of pharmacophore modeling. thaiscience.infonih.govresearchgate.net

A key design principle is the strategic introduction of substituents that can exploit specific features of the target's binding site. For instance, if a target has a hydrophobic pocket, introducing lipophilic groups at appropriate positions (e.g., C-6) can enhance affinity. Conversely, if hydrogen bonding is critical, incorporating or modifying hydrogen bond donors and acceptors (e.g., at N-3 or C-5) can be beneficial.

Pharmacophore modeling can be employed to develop a 3D representation of the essential structural features required for biological activity. thaiscience.info For 2(3H)-benzothiazolone, 5-amino-, a pharmacophore model would likely include a hydrogen bond acceptor (the C-2 carbonyl), a hydrogen bond donor (the C-5 amino group), and the aromatic ring system. By understanding the spatial arrangement of these features, new molecules can be designed that better fit the pharmacophore and, consequently, have higher affinity and selectivity.

Modulating selectivity often involves exploiting subtle differences between the binding sites of related targets. For example, as seen with sigma receptor ligands, altering the linker length at N-3 can shift selectivity between subtypes. nih.gov Similarly, fine-tuning the electronic and steric properties of substituents on the aromatic ring can differentiate between closely related enzymes or receptors. The introduction of specific functionalities that can form unique interactions with one target but not another is a powerful strategy for achieving selectivity.

Mechanistic Insights into Molecular and Cellular Interactions

Mechanisms of Enzyme Inhibition by 2(3H)-Benzothiazolone, 5-amino- Derivatives

Derivatives of the 2(3H)-benzothiazolone scaffold have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action that are crucial for their therapeutic potential.

Benzothiazole (B30560) derivatives, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are zinc-containing metalloenzymes vital for processes like pH regulation and respiration. nih.gov The primary mechanism of inhibition involves the sulfonamide moiety binding to the zinc ion within the enzyme's active site.

A study on substituted benzothiazole-6-sulphonamides revealed that while some derivatives were inactive, others displayed potent and selective inhibition of hCA II and hCA VII, with less activity against hCA I and no activity against hCA IV. nih.gov For instance, imidazoline-incorporated sulphonamides showed superior inhibitory activities against hCA II compared to benzimidazoline-substituted derivatives. nih.gov Specifically, the most effective hCA II inhibitor in one series, compound 6a , featured an unsubstituted imidazoline (B1206853) ring. nih.gov The inhibition constants (Kᵢ) for these compounds were in the low nanomolar to micromolar range, indicating strong binding. nih.gov The selective inhibition of tumor-associated isoforms like hCA IX and XII over the common cytosolic isoforms hCA I and II is a key goal in developing anti-cancer agents with fewer side effects. nih.gov

Inhibitory Activity of Benzothiazole Sulfonamide Derivatives Against hCA Isoforms
Compound TypeTarget IsoformInhibition Constant (Kᵢ) RangeSelectivity Notes
Imidazoline-incorporated sulphonamides (6a-c)hCA II37.6–65.6 nMSuperior inhibitory activity compared to benzimidazoline derivatives. nih.gov
Benzimidazoline-substituted derivatives (7a-c)hCA II84.0–577.6 nMLess effective than imidazoline-incorporated analogues. nih.gov
Imidazoline-incorporated sulphonamides (6a-c)hCA VII37.4–694.4 nMExhibited better inhibitory activity compared to compounds 7a-c. nih.gov
Sulphaguanidine derivatives (9a-d)hCA I, II, VIIInactiveFailed to inhibit the investigated isoforms. nih.gov

Derivatives of 2(3H)-benzothiazolone are recognized for their ability to inhibit cholinesterases (ChEs), particularly acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. mdpi.comnih.gov The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling. nih.gov

In one study, a series of thirteen benzothiazolone derivatives (M1–M13) were synthesized and showed more effective inhibition of ChEs than monoamine oxidases (MAOs). mdpi.com Most of these compounds were more selective for butyrylcholinesterase (BChE) over AChE. mdpi.com For example, compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM. mdpi.com Another study reported a benzothiazole derivative, compound 4f , as a potent dual inhibitor of AChE and MAO-B with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov Molecular docking studies of compound 4f revealed strong interactions with the active site of both enzymes, including a notable interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO-B. nih.gov The inhibitory mechanism often involves the benzothiazole core and its substituents fitting into the active site gorge of AChE, establishing interactions with key amino acid residues. nih.gov

Cholinesterase and MAO-B Inhibition by Benzothiazole Derivatives
CompoundTarget EnzymeIC₅₀ ValueReference
Compound M13BChE1.21 μM mdpi.com
Compound M2BChE1.38 μM mdpi.com
Compound 4fAChE23.4 ± 1.1 nM nih.gov
Compound 4fMAO-B40.3 ± 1.7 nM nih.gov
Donepezil (Reference)AChE20.1 ± 1.4 nM nih.gov

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. mdpi.com One key target is dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the folate biosynthesis pathway in bacteria. nih.gov Sulfonamide-containing benzothiazoles can act as competitive inhibitors of DHPS, competing with its natural substrate, 4-aminobenzoic acid (PABA). nih.gov

In a study evaluating new benzothiazole derivatives, several compounds showed significant antimicrobial activity, particularly against S. aureus. nih.gov The most active compound, 16c , had a minimum inhibitory concentration (MIC) of 0.025 mM. nih.gov Further investigation into their mechanism revealed that compounds 16a-c inhibited the DHPS enzyme, with 16b being the most potent with an IC₅₀ value of 7.85 μg/mL. nih.gov

Another microbial enzyme target is dihydroorotase, which is crucial for pyrimidine (B1678525) biosynthesis and thus essential for bacterial survival. mdpi.com A study of thirteen benzothiazole compounds showed that some could effectively suppress E. coli dihydroorotase activity. mdpi.comCompound 3 was the most effective, reducing the enzyme's specific activity significantly, followed by compound 4 . mdpi.com Docking studies have also predicted that benzothiazole derivatives may inhibit LD-carboxypeptidase, an enzyme involved in bacterial cell wall metabolism.

Receptor Binding Modalities and Allosteric Modulation

Beyond enzyme inhibition, 2(3H)-benzothiazolone derivatives interact with various receptors, acting as ligands that can modulate neuronal transmission.

A series of 2(3H)-benzothiazolone derivatives have been identified as potent and selective ligands for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype. nih.gov These receptors are implicated in a range of central nervous system functions, and their ligands are being explored for antipsychotic, neuroprotective, and anticonvulsant activities. nih.gov

Binding experiments using guinea-pig brain membranes showed that several 2(3H)-benzothiazolone derivatives have a high affinity for σ₁ binding sites. nih.govCompound 1 [3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one] emerged as a particularly potent σ₁ receptor ligand with a Kᵢ value of 0.6 nM and a 29-fold selectivity over the σ₂ subtype. nih.gov Similarly, compound 2 [3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one] and the related benzoxazolin-2-one compound 3 also showed high affinity for σ₁ sites (Kᵢ = 2.3 nM and 8.5 nM, respectively) and even greater selectivity over σ₂ receptors (87- and 58-fold, respectively). nih.gov The benzoxazolone scaffold is also known to confer a preference for σ₁ sites. nih.gov

Sigma Receptor Binding Affinities of 2(3H)-Benzothiazolone Derivatives
CompoundSigma-1 (σ₁) Kᵢ (nM)Sigma-2 (σ₂) Kᵢ (nM)Selectivity (σ₂/σ₁)
Compound 10.6Not explicitly stated, but selectivity is 29
Compound 22.3~199 (calculated from 87-fold less affinity)
Compound 3 (benzoxazolin-2-one)8.5~493 (calculated from 58-fold less affinity)

While demonstrating high affinity for sigma receptors, the same series of 2(3H)-benzothiazolone derivatives showed negligible affinity for several other key neurotransmitter receptors. nih.gov Specifically, these compounds had insignificant binding to dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ receptors, as well as to μ-, δ-, and κ-opioid receptors and muscarinic M₂ receptors. nih.gov This receptor selectivity is a desirable trait for developing targeted therapies with fewer off-target side effects.

Although direct high-affinity binding to dopaminergic and serotoninergic receptors by these specific benzothiazolone derivatives was not observed, other related heterocyclic structures, such as (benzo)thienopyrimidinone derivatives, have been successfully developed as potent ligands for serotonergic receptors like the 5-HT₇ and 5-HT₁ₐ subtypes. nih.gov For instance, derivative C1 (RSC4) showed a Kᵢ of 0.85 nM for the 5-HT₇ receptor, indicating that modifications to the core heterocyclic structure can tune receptor affinity and selectivity. nih.gov

Interference with Cellular Processes and Pathways

The interaction of 2(3H)-Benzothiazolone, 5-amino- with fundamental cellular machinery is a key aspect of its biological activity. Studies have explored its potential to interfere with critical processes such as microtubule dynamics and the function of essential enzymes like DNA gyrase and topoisomerase I.

Microtubule Dynamics Modulation

Microtubules are dynamic polymers essential for cell structure, intracellular transport, and cell division. nih.govnih.gov Their ability to switch between phases of growth (polymerization) and shrinkage (depolymerization) is critical for their function. nih.govnih.gov Currently, there is no specific research available that directly investigates the modulatory effects of 2(3H)-Benzothiazolone, 5-amino- on microtubule dynamics.

DNA Gyrase Inhibition Studies

DNA gyrase is a type II topoisomerase found in bacteria that plays a crucial role in maintaining DNA topology during replication, transcription, and repair. nih.govrsc.org It is a validated and attractive target for the development of new antibacterial agents. rsc.orgbrc.hu

Research into benzothiazole-based compounds has identified them as promising inhibitors of DNA gyrase. nih.govrsc.org These inhibitors typically target the ATP-binding site of the GyrB subunit. rsc.org However, specific inhibitory studies on 2(3H)-Benzothiazolone, 5-amino- against DNA gyrase have not been reported in the reviewed literature. The focus of existing research has been on other substituted benzothiazole derivatives. nih.govresearchgate.net

Topoisomerase I Inhibition Research

Eukaryotic DNA topoisomerase I is an essential enzyme that relaxes DNA supercoiling during various cellular processes. It is a known target for certain anticancer drugs. While some benzoxazole (B165842) and benzimidazole (B57391) derivatives have been investigated for their inhibitory activity on eukaryotic DNA topoisomerase I, specific research on the inhibitory effects of 2(3H)-Benzothiazolone, 5-amino- on this enzyme is not currently available. nih.gov Similarly, while some benzothiazole derivatives have been studied as topoisomerase II inhibitors, data for the 5-amino substituted 2(3H)-benzothiazolone is lacking. nih.gov

Advanced Applications in Chemical Biology and Materials Science

Role as Privileged Scaffolds in Chemical Library Synthesis

The benzothiazole (B30560) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov This characteristic makes 5-Amino-2(3H)-benzothiazolone and its derivatives highly desirable starting points for the synthesis of chemical libraries. These libraries, which are large collections of structurally related compounds, are instrumental in the discovery of new drug candidates. The presence of the amino group on the benzothiazole ring provides a convenient handle for chemists to introduce a diverse array of chemical functionalities, thereby rapidly generating a multitude of compounds for biological screening. nih.gov

The application of benzothiazole derivatives as anticancer agents is a significant area of research. nih.gov Their planar structure and conjugated π-electron system are thought to contribute to their ability to interact with various oncogenic targets. nih.govresearchgate.net By modifying the 5-amino position, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds, aiming to enhance their potency and selectivity against cancer cells. nih.gov

Development of Chemosensors and Molecular Probes

The unique photophysical properties of benzothiazole derivatives have led to their extensive use in the development of chemosensors and molecular probes. researchgate.net These molecules are designed to detect specific analytes, such as metal ions or anions, through a measurable change in their fluorescence or color. acs.org The 5-amino group can be functionalized to create a specific binding site for the target analyte, and the benzothiazole core acts as the signaling unit.

Metal Ion Detection (e.g., Cu²⁺, Zn²⁺, Ni²⁺)

Chemosensors based on benzothiazole have been successfully developed for the detection of various biologically and environmentally important metal ions. nih.gov For instance, derivatives of 5-Amino-2(3H)-benzothiazolone have been engineered to act as selective sensors for copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) ions. acs.orgnih.gov These sensors often operate on principles like fluorescence quenching or enhancement upon binding to the metal ion. nih.gov A notable example is a benzothiazole-based probe that exhibits a ratiometric fluorescent response to Hg²⁺ and a fluorescence quenching behavior towards Cu²⁺, allowing for the distinct detection of these two ions. nih.gov The design of such probes often involves creating a specific chelation environment where the metal ion can coordinate with heteroatoms within the sensor molecule, leading to a detectable optical signal. nih.gov

Table 1: Benzothiazole-Based Chemosensors for Metal Ion Detection

Sensor Compound ClassTarget Ion(s)Detection PrincipleObservable Change
Functionalized BenzothiazolesZn²⁺, Cu²⁺, Ni²⁺Colorimetric & Ratiometric FluorescenceColor change and shift in fluorescence emission acs.orgnih.gov
Benzothiazole with Thioacetal GroupHg²⁺, Cu²⁺Ratiometric Fluorescence & QuenchingGreen to blue fluorescence (Hg²⁺), fluorescence quenching (Cu²⁺) nih.gov

Anion Sensing and Recognition

Beyond metal ions, benzothiazole-based structures have also been adapted for the sensing and recognition of anions. An example includes methoxyquinolone-benzothiazole hybrids designed as fluorescent chemosensors for cyanide ions. mdpi.com In these systems, the cyanide anion interacts with an electron-deficient part of the molecule, disrupting the electronic communication within the hybrid structure. This interaction leads to significant changes in the optical properties of the sensor, enabling the detection of the cyanide ion. mdpi.com

Bioluminescent and Fluorescent Probes

The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for creating bioluminescent and fluorescent probes for cellular imaging. researchgate.netacs.orgresearchgate.net These probes can be designed to "turn on" their fluorescence in the presence of a specific biological target or under certain physiological conditions. researchgate.netnih.gov For example, a benzothiazole derivative has been developed as a "turn-on" fluorescent probe for detecting hydrogen peroxide in living cells. nih.gov This probe demonstrates high sensitivity and selectivity, allowing for real-time imaging of this important reactive oxygen species. nih.gov The advantages of using benzothiazole-based probes in biological imaging include their high quantum yields, large Stokes shifts, and the ability to function within the physiological pH range. researchgate.netconsensus.app

Integration into Hybrid Molecular Architectures

To access novel functionalities and enhance biological activity, 5-Amino-2(3H)-benzothiazolone and its parent structures are often integrated into larger, hybrid molecular architectures. nih.gov This approach, known as molecular hybridization, combines the beneficial properties of the benzothiazole scaffold with those of other pharmacologically active moieties. nih.gov

Benzothiazole-Triazole Hybrids

A particularly successful strategy involves the creation of benzothiazole-triazole hybrids. Triazoles are another class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer properties. acs.org The synthesis of molecules containing both benzothiazole and triazole rings has led to the development of new compounds with potential applications in materials science and medicinal chemistry. nih.gov For example, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles have been synthesized and investigated for their potential use as emissive layers in organic light-emitting diodes (OLEDs). nih.gov Furthermore, the development of multistep flow synthesis methods has improved the efficiency and safety of producing 2-substituted 1,2,3-triazoles, which can be further elaborated into more complex hybrid structures. newdrugapprovals.org

Other Fused Heterocyclic Systems (e.g., Pyrimido[2,1-b]benzothiazole)

The fusion of a benzothiazole core with other heterocyclic rings, such as pyrimidine (B1678525), gives rise to novel polycyclic systems with significant pharmacological and material science applications. Pyrimido[2,1-b]benzothiazoles are a prominent class of such fused systems, often synthesized through the reaction of 2-aminobenzothiazole (B30445) derivatives with various reagents. scirp.orgarkat-usa.org

Synthesis and Properties: The synthesis of pyrimido[2,1-b]benzothiazole derivatives is frequently achieved through one-pot, three-component reactions. scirp.orgarkat-usa.orgijcce.ac.ir A common method involves the condensation of a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776) or a malonate derivative. scirp.orgijcce.ac.ir These reactions are often conducted under solvent-free conditions, presenting an environmentally benign approach to these complex structures. scirp.orgresearchgate.net The resulting pyrimido[2,1-b]benzothiazole framework is a rigid, planar system whose electronic properties can be tuned by the substituents on the aromatic rings.

Applications: This class of compounds exhibits a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. arkat-usa.orgresearchgate.netidosi.org Furthermore, their unique photophysical characteristics have led to their investigation as advanced materials. For instance, certain pyrimido[2,1-b]benzothiazole derivatives have been identified as Aggregation-Induced Emission luminogens (AIEgens). rsc.org These molecules are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org A library of these AIEgens has been synthesized, demonstrating full-color tunability and high solid-state fluorescence quantum yields. rsc.org

Starting MaterialsReaction ConditionsFused SystemKey FindingsReference(s)
2-Aminobenzothiazole, Aldehyde, β-KetoesterSolvent-free, HeatingPyrimido[2,1-b]benzothiazoleEfficient, high-yield synthesis of derivatives with potential pharmacological activities. scirp.org
2-Aminobenzothiazole, Arylglyoxal, 1,3-Dicarbonyl CompoundAcetic Acid, RefluxPyrimido[2,1-b]benzothiazoleDevelopment of a one-pot, three-component reaction for good yields of the fused system. arkat-usa.org
2-Aminobenzothiazole, Aldehyde, Ethyl AcetoacetateNanocomposite Catalyst, Solvent-free, 80°CPyrimido[2,1-b]benzothiazoleUse of a reusable and environmentally friendly catalyst for synthesis. ijcce.ac.ir
2-Aminobenzothiazole, β-Ketoester, Aromatic AldehydeHf(OTf)4 CatalystPyrimido[2,1-b]benzothiazoleSynthesis of AIEgens with full-color tunability and high quantum yields. rsc.org

Potential in Advanced Materials Research

The inherent fluorescence and semiconductor properties of the benzothiazole nucleus make it a prime candidate for the development of novel organic materials. The presence of the 5-amino group in 2(3H)-Benzothiazolone can further enhance these properties through its electron-donating nature, which influences the intramolecular charge transfer characteristics of the molecule.

Benzothiazole derivatives are of significant interest for their fluorescent properties. researchgate.net They are often used as core structures in the design of fluorescent probes and dyes for bio-imaging and sensing applications. nih.govnih.gov

Research Findings: The fluorescence of benzothiazole-based compounds arises from their extended π-conjugated systems. The emission properties can be modulated by introducing different functional groups. For example, derivatives of 2-aryl-benzothiazole exhibit fluorescence emission in the range of 380 to 450 nm. researchgate.net Research has shown that the introduction of an amino group can lead to compounds with strong fluorescence. nih.gov

A study on benzothiazole derivatives designed for bio-imaging found that a molecule with a (4-aminophenyl)ethynyl group exhibited strong blue and green fluorescence in confocal cell imaging, highlighting the role of the amino substituent in enhancing fluorescent properties. nih.gov Another class of benzothiazole derivatives, those capable of an Excited-State Intramolecular Proton Transfer (ESIPT) process, shows unique photophysical behavior. rsc.orgnih.gov For instance, N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide, synthesized from a 5-amino-substituted benzothiazole precursor, exhibits strong ESIPT emission in the aggregated state with a large Stokes shift, making it suitable for applications in white light-emitting devices when doped into a polymer film. rsc.org

Benzothiazole DerivativeExcitation (nm)Emission Max (nm)Key FeatureApplicationReference(s)
2-Aryl-benzothiazoles330380-450Good fluorescent propertiesGeneral fluorescence applications researchgate.net
Benzothiazole with (4-aminophenyl)ethynyl groupNot specifiedBlue and Green FluorescenceStrong fluorescence in cellular environmentsBio-imaging nih.gov
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide365Orange (in PMMA film)Excited-State Intramolecular Proton Transfer (ESIPT)White light-emitting devices rsc.org
N-[4-(benzothiazol-2-yl)phenyl]-octanamide365425 (as nanoparticles)Aggregation-induced emissionBlue-violet emitter rsc.org

The field of organic electronics leverages the semiconducting properties of π-conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Benzothiazole and its derivatives have emerged as promising organic semiconductor materials due to their robust structure and tunable electronic properties. nih.gov

Research Findings: The performance of organic semiconductors is heavily dependent on their molecular structure, particularly the arrangement of donor and acceptor units within the molecule, which governs the HOMO and LUMO energy levels. The benzothiazole moiety can act as an effective electron acceptor. nih.gov By coupling it with various electron-donating groups, donor-acceptor (D-A) type molecules can be created, which are essential for many organic electronic devices.

A study on a series of benzothiazole-derived D-A compounds investigated the impact of electron-donating (-CH3) and electron-withdrawing (-NO2) substituents on their optoelectronic and charge transport properties. nih.gov The research demonstrated that the electronic properties, such as the energy gap between the HOMO and LUMO, could be systematically tuned by the choice of substituent. Thin films of these materials were prepared and their charge carrier mobility was evaluated, confirming their potential for use in electronic devices. nih.gov The incorporation of a 5-amino group into the 2(3H)-benzothiazolone structure is expected to provide strong electron-donating character, making it a valuable component for constructing D-A materials tailored for specific electronic applications.

Future Research Directions and Interdisciplinary Prospects

Rational Design of Next-Generation Benzothiazolone-Based Ligands

The inherent structural features of 5-amino-2(3H)-benzothiazolone make it an exemplary starting point for the rational design of next-generation ligands with tailored functionalities. The presence of the amino group and the lactam-like carbonyl group within the benzothiazolone core offers opportunities for diverse chemical modifications. nih.gov Future research will likely focus on leveraging these sites to create ligands with enhanced selectivity and potency for various biological targets.

The design of novel benzothiazole-based ligands is a burgeoning area of research. rsc.org By strategically modifying the core structure, researchers can fine-tune the electronic and steric properties of the resulting molecules to optimize their interaction with specific proteins or receptors. nih.gov For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate binding affinity and pharmacokinetic properties. mdpi.com Similarly, the benzothiazole (B30560) ring itself can be further functionalized to enhance target engagement. mdpi.com The development of hybrid molecules, where the benzothiazolone scaffold is combined with other pharmacophores, represents a promising strategy to create multifunctional ligands with improved therapeutic profiles. rsc.org

Table 1: Potential Modifications for Ligand Design

Modification SitePotential ReactionDesired Outcome
5-amino groupAcylation, Sulfonylation, Urea (B33335)/Thiourea (B124793) formationModulate hydrogen bonding, lipophilicity, and target interaction
Benzene (B151609) ringHalogenation, Nitration, Friedel-Crafts reactionsAlter electronic properties and introduce new binding vectors
Thiazolone ringN-alkylation, N-arylationModify steric bulk and solubility

Application of Machine Learning and AI in Benzothiazolone Research

Table 2: AI and Machine Learning Applications in Benzothiazolone Research

Application AreaAI/ML TechniquePotential Impact
Virtual ScreeningQSAR modeling, Docking simulationsRapid identification of potent compounds
De Novo DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Creation of novel molecular structures with optimized properties
Synthesis PlanningRetrosynthesis prediction algorithmsEfficient and automated design of synthetic routes
Property PredictionRegression and classification modelsAccurate estimation of physicochemical and biological properties

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of benzothiazoles exist, the development of more efficient, sustainable, and versatile synthetic routes remains a key area of research. nih.govmdpi.com Future efforts will likely focus on the discovery of novel catalytic systems and the application of green chemistry principles to the synthesis of 5-amino-2(3H)-benzothiazolone and its derivatives.

Table 3: Emerging Catalytic Systems for Benzothiazole Synthesis

Catalyst TypeExampleAdvantages
Metal-basedCopper salts, Palladium complexesHigh efficiency and functional group tolerance
Metal-freeIodine, TetrabromomethaneAvoids toxic metal contamination, mild reaction conditions
OrganocatalystsIonic liquids, Polystyrene-supported catalystsRecyclability, environmentally friendly
BiocatalystsLaccasesGreen and sustainable approach

Emerging Roles in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of 5-amino-2(3H)-benzothiazolone make it an attractive building block for the construction of functional supramolecular assemblies and nanomaterials. The ability of the benzothiazole moiety to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, is central to its potential in these fields. tandfonline.com

In supramolecular chemistry, 5-amino-2(3H)-benzothiazolone derivatives can be designed to self-assemble into well-defined architectures, such as gels, liquid crystals, and molecular cages. nih.gov These materials can exhibit interesting photophysical properties and have potential applications in sensing, catalysis, and drug delivery. In nanotechnology, the benzothiazole core can be incorporated into nanohybrid materials to impart specific functionalities. acs.org For example, benzothiazole-derived fluorescent probes have been developed for the detection of biologically important analytes. tandfonline.com The integration of 5-amino-2(3H)-benzothiazolone into nanomaterials could lead to the development of advanced sensors, imaging agents, and electronic devices.

Table 4: Interdisciplinary Applications of Benzothiazolone Derivatives

FieldApplicationKey Property
Supramolecular ChemistryMolecular recognition, Self-assemblyHydrogen bonding, π-π stacking
NanotechnologyNanosensors, BioimagingFluorescence, Metal chelation
Materials ScienceOrganic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs)π-conjugation, Charge transport

Q & A

Q. What synthetic methodologies are most effective for synthesizing 5-amino-2(3H)-benzothiazolone derivatives?

A novel one-pot method for synthesizing benzothiazolone derivatives involves the in situ generation and cyclization of ortho-substituted benzoic acid azides using ammonium azide and the Vilsmeier complex. This approach minimizes intermediate isolation steps and improves yield efficiency. Key steps include azide formation via the Vilsmeier reagent (POCl₃/DMF) and subsequent thermal cyclization under reflux conditions . Alternative routes, such as alkylation of the benzothiazolone nitrogen with piperazine cores, have also been explored to modulate biological activity .

Q. How can the anti-inflammatory activity of 5-amino-2(3H)-benzothiazolone derivatives be evaluated experimentally?

Anti-inflammatory activity is typically assessed through dual inhibition of inducible nitric oxide synthase (iNOS) and NF-κB :

  • iNOS inhibition : Measure nitrite levels in LPS-induced RAW264.7 macrophages using the Griess assay. Compounds like 3j and 8b showed IC₅₀ values of 0.28 μM and 0.41 μM, respectively, outperforming controls like L-NMMA .
  • NF-κB inhibition : Use luciferase reporter assays in transfected cells (e.g., HEK293) to quantify transcriptional activity suppression. Test compounds are screened at concentrations up to 25 μg/mL to rule out cytotoxicity .

Q. What physicochemical characterization techniques are critical for analyzing 5-amino-2(3H)-benzothiazolone derivatives?

  • Structural confirmation : ¹H/¹³C NMR and LC-MS for verifying molecular integrity.
  • Purity assessment : HPLC with UV detection (≥95% purity threshold).
  • Self-assembly properties : Dynamic light scattering (DLS) and TEM to study nanostructure formation in aqueous solutions .

Advanced Research Questions

Q. How does alkyl chain length and attachment point influence the bioactivity of benzothiazolone dimers?

Structure-activity relationship (SAR) studies reveal that:

  • Alkyl chain length : Longer chains (e.g., six carbons) enhance iNOS inhibition. For example, homodimer 3j (C6 chain) had an IC₅₀ of 0.28 μM, while shorter chains (C2–C4) showed reduced activity .
  • Attachment point : Linking via the sulfur atom (vs. nitrogen) in benzothiazolone improves binding. Compound 8b (S-linked) achieved IC₅₀ = 0.41 μM, whereas N-linked analogs (3e, 3f) were inactive .
CompoundChain LengthAttachment PointiNOS IC₅₀ (μM)
3jC6Nitrogen0.28
8bC4Sulfur0.41
5rC3Sulfur0.51

Q. How can molecular docking predict the binding interactions of 5-amino-2(3H)-benzothiazolone derivatives with iNOS?

Using software like Discovery Studio, docking studies position benzothiazolone dimers in the iNOS active site (PDB: 3E65). Key interactions include:

  • Heme stacking : Hydrophobic contacts with the porphyrin ring.
  • Hydrogen bonding : Between the benzothiazolone carbonyl and Arg375/Trp372 residues.
  • Pocket expansion : Longer alkyl chains create additional hydrophobic interactions, explaining enhanced activity in compounds like 8b .

Q. What experimental evidence resolves contradictions in cytotoxicity data for benzothiazolone derivatives?

While derivatives like 3j and 8b showed no cytotoxicity in SK-MEL, KB, and Vero cells at 25 μg/mL , conflicting reports of renal toxicity in in vivo models necessitate further investigation. Neutral Red assays and histopathological analyses in rodent models are recommended to clarify organ-specific effects .

Q. How does environmental exposure to 5-amino-2(3H)-benzothiazolone occur, and what are its ecological implications?

2(3H)-Benzothiazolone derivatives are identified as microplastic additives in car tires, with migration into aquatic ecosystems detected via LC-MS. Environmental persistence studies using accelerated weathering tests (UV/humidity) confirm gradual leaching, raising concerns about bioaccumulation and toxicity to aquatic organisms .

Q. Methodological Recommendations

  • SAR Optimization : Prioritize C6–C8 alkyl chains and sulfur attachment for enhanced iNOS/NF-κB inhibition.
  • Toxicity Screening : Combine Neutral Red assays with in vivo models (e.g., zebrafish) to assess systemic effects.
  • Environmental Monitoring : Use SPE-LC-MS/MS to quantify benzothiazolone levels in water and soil samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.